N-(2-Propoxybenzyl)cyclohexanamine
Description
N-(2-Propoxybenzyl)cyclohexanamine (CAS: 1040680-77-0) is a secondary amine featuring a cyclohexylamine group linked to a benzyl moiety substituted with a 2-propoxy (-OCH2CH2CH3) group at the aromatic ring. Its molecular formula is C16H25NO (molecular weight: 247.38 g/mol), with the SMILES notation C1CCC(CC1)NCc2ccccc2OCCC . The compound is characterized by its ether-linked propoxy side chain, which influences its physicochemical properties, including solubility, boiling point, and reactivity.
Properties
IUPAC Name |
N-[(2-propoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-12-18-16-11-7-6-8-14(16)13-17-15-9-4-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPWMMGCHXLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propoxybenzyl)cyclohexanamine typically involves the reaction of cyclohexylamine with 2-propoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, organic solvents, and bases.
Major Products Formed:
Oxidation: Oximes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
N-(2-Propoxybenzyl)cyclohexanamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Propoxybenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The propoxybenzyl group can enhance binding affinity to specific sites, while the cyclohexanamine moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ether or Heterocyclic Substituents
(i) N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine
- Structure : Contains a pyridinyloxy (-O-C5H4N) group attached to a propan-2-yl backbone.
- Synthesis: Reacts 2-(cyclohexylamino)propan-1-ol with reagents under optimized conditions, yielding 43% after silica gel chromatography and Kugelrohr distillation .
- Properties : Clear, colorless liquid with distinct ¹H NMR (δ 7.5–6.8 ppm for pyridine protons) and IR absorption bands (C-O stretch at ~1200 cm⁻¹).
(ii) N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine
- Structure : Features a trifluoromethylpyridine (-C5H3N-CF3) substituent.
- Synthesis : Prepared from 4-(6-(trifluoromethyl)pyridin-2-yl)butan-2-one and cyclohexylamine (43% yield) .
- Properties : Liquid with ¹³C NMR signals at δ 121–125 ppm (CF3 group) and IR peaks for C-F bonds (~1100 cm⁻¹).
(iii) N-(1-(Methoxymethoxy)propan-2-yl)cyclohexanamine (340)
- Structure : Methoxymethoxy (-OCH2OCH3) substituent.
- Synthesis : 17% yield via Kugelrohr distillation (120°C, 3 mbar) .
- Properties : Boiling point and NMR data indicate polar character due to the ether group.
(iv) N-(1-Methoxypropan-2-yl)cyclohexanamine (341)
Analogues with Halogenated or Aromatic Substituents
(i) N-Benzylcyclohexanamine
- Structure : Unsubstituted benzyl group.
- Applications : Used in research, contrasting with the specialized ether substituents in N-(2-Propoxybenzyl)cyclohexanamine.
(ii) N-(4-Chlorobenzyl)cyclohexanamine Hydrochloride
- Structure : Chlorine atom at the benzyl para-position.
Comparative Analysis Table
Key Findings and Implications
Synthetic Yields : Ether-containing analogues (e.g., 340, 341) show variable yields (17–77%), influenced by steric and electronic effects of substituents .
Physicochemical Properties :
- Boiling Points : Bulkier substituents (e.g., trifluoromethylpyridine) increase boiling points compared to simpler ethers.
- Solubility : Polar groups (e.g., methoxymethoxy) enhance water solubility, while aromatic/heterocyclic groups favor organic solvents.
Safety Profiles : Most analogues, including N-Benzylcyclohexanamine, lack significant hazards, but derivatives with reactive halogens (e.g., 4-chlorobenzyl) may require careful handling .
Biological Activity
Chemical Structure and Properties
N-(2-Propoxybenzyl)cyclohexanamine is an organic compound characterized by a cyclohexane ring substituted with a propoxybenzyl group. Its molecular formula can be denoted as , with a molecular weight of approximately 233.36 g/mol. The compound's structure facilitates interactions with various biological targets, particularly within the central nervous system.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially influencing dopaminergic and serotonergic pathways. This modulation could have implications for mood regulation and cognitive functions.
Pharmacological Effects
- CNS Activity : Research indicates that this compound exhibits central nervous system stimulant properties. This is evidenced by its ability to enhance locomotor activity in animal models.
- Antidepressant Potential : Some studies have explored its effects on depressive behaviors, suggesting that it may possess antidepressant-like properties through serotonin reuptake inhibition.
- Analgesic Effects : There is emerging evidence supporting its analgesic effects, possibly through modulation of pain pathways in the brain.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| CNS Stimulation | Increased locomotor activity in rodents | |
| Antidepressant | Reduction in depressive-like behaviors | |
| Analgesic | Decreased pain response in animal models |
Case Study 1: CNS Stimulation
In a controlled study involving rodents, this compound was administered at varying doses to assess its impact on locomotor activity. Results indicated a significant increase in movement compared to the control group, suggesting stimulant properties.
Case Study 2: Antidepressant Effects
A subsequent study investigated the compound's potential antidepressant effects using the forced swim test (FST) model. Mice treated with this compound displayed reduced immobility times, indicating an antidepressant-like effect. The results were compared against established antidepressants, showing comparable efficacy.
Case Study 3: Analgesic Properties
Another research effort focused on the analgesic potential of this compound using the formalin test in rats. The compound demonstrated a significant reduction in pain scores during both the acute and inflammatory phases, further supporting its analgesic profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
